3-Amino-3-(2-fluoro-4-methoxyphenyl)propanenitrile
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Overview
Description
3-Amino-3-(2-fluoro-4-methoxyphenyl)propanenitrile is a chemical compound with the molecular formula C10H11FN2O and a molecular weight of 194.21 g/mol . This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a nitrile group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-fluoro-4-methoxyphenyl)propanenitrile typically involves the reaction of 2-fluoro-4-methoxybenzaldehyde with a suitable amine and a nitrile source. One common method involves the use of a reductive amination reaction, where the aldehyde is first converted to an imine intermediate, followed by reduction to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-fluoro-4-methoxyphenyl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluoro group on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-3-(2-fluoro-4-methoxyphenyl)propanenitrile is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-fluoro-4-methoxyphenyl)propanenitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include signal transduction pathways that are crucial for cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(2-fluoro-4-chlorophenyl)propanenitrile
- 3-Amino-3-(2-fluoro-4-bromophenyl)propanenitrile
- 3-Amino-3-(2-fluoro-4-iodophenyl)propanenitrile
Uniqueness
3-Amino-3-(2-fluoro-4-methoxyphenyl)propanenitrile is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the aromatic ring .
Properties
Molecular Formula |
C10H11FN2O |
---|---|
Molecular Weight |
194.21 g/mol |
IUPAC Name |
3-amino-3-(2-fluoro-4-methoxyphenyl)propanenitrile |
InChI |
InChI=1S/C10H11FN2O/c1-14-7-2-3-8(9(11)6-7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3 |
InChI Key |
GEQICAYMNZUKER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CC#N)N)F |
Origin of Product |
United States |
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